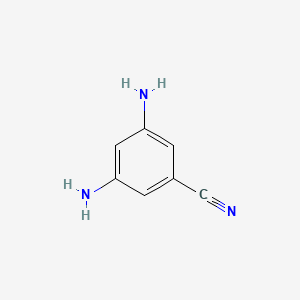

3,5-Diaminobenzonitrile

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-diaminobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWINPIZUWNKSPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512525 | |

| Record name | 3,5-Diaminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33786-93-5 | |

| Record name | 3,5-Diaminobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33786-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diaminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Diaminobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Development

Conventional Synthetic Approaches

Traditional methods for synthesizing diaminobenzonitriles often rely on foundational organic reactions such as the reduction of nitro groups or direct amination under specific conditions.

A primary and widely used method for introducing amino groups onto an aromatic ring is the reduction of precursor nitro compounds. For the synthesis of 3,5-Diaminobenzonitrile, the logical starting material is 3,5-dinitrobenzonitrile (B189459). The two nitro groups are reduced to amino groups using various reducing agents.

Common reagents for this transformation include metal catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂) or tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). The choice of reducing agent and reaction conditions is critical to ensure complete reduction while avoiding unwanted side reactions. For instance, the partial reduction of 3,5-dinitrobenzonitrile can yield 3-amino-5-nitrobenzonitrile, which itself is a useful intermediate but can be an impurity if the desired product is the diamino compound. A documented example for a related isomer involves the reduction of 4-amino-3-nitrobenzonitrile (B23877) using 10% palladium on carbon under a hydrogen atmosphere to produce 3,4-diaminobenzonitrile (B14204). google.com

| Precursor Compound | Reducing Agent/System | Product | Reference |

|---|---|---|---|

| 3,5-Dinitrobenzonitrile | H₂ / Palladium Catalyst | This compound | |

| 2,4-Dinitrobenzonitrile | SnCl₂ / HCl | 2,4-Diaminobenzonitrile | |

| 4-Amino-3-nitrobenzonitrile | H₂ / 10% Pd/C | 3,4-Diaminobenzonitrile | google.com |

Direct amination provides another route to this compound. This approach involves the substitution of leaving groups on the benzene (B151609) ring with amino groups. A notable example is the stepwise aromatic nucleophilic substitution (SNAr) of precursors like 3,5-difluorobenzonitrile. nih.govresearchgate.net In this method, the fluorine atoms are sequentially replaced by amino groups. The reaction can be controlled to produce unsymmetrically substituted 3,5-diaminobenzonitriles by using different amines in a stepwise fashion. nih.govresearchgate.net Continuous flow chemistry, in particular, has proven effective for this type of reaction, offering precise control over temperature and pressure to achieve high selectivity and yield in very short reaction times. nih.govresearchgate.net

Reductive Methods (e.g., Reduction of Nitro Precursors)

Advanced and Green Synthesis Strategies

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. These strategies often involve novel energy sources and reactor technologies to improve reaction outcomes.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govmdpi.com This technique can dramatically reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. mdpi.comresearchgate.net The application of microwave irradiation has been explored for the synthesis of various polysubstituted diaminobenzonitriles and other nitrogen-containing heterocycles. tandfonline.com The efficient and rapid heating provided by microwaves can lead to cleaner reactions with fewer side products, simplifying purification. tandfonline.com For the synthesis of substituted benzimidazoles, a related class of compounds, microwave induction increased the reaction rate and product yield significantly compared to traditional heating. researchgate.net

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Several hours | 5-10 minutes | mdpi.com |

| Energy Consumption | High | Low | tandfonline.com |

| Product Yield | Moderate | High / Improved | researchgate.nettandfonline.com |

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering numerous advantages for the synthesis of fine chemicals. beilstein-journals.orgpharmafeatures.com This technology utilizes microreactors or flow reactors where reactants are continuously pumped and mixed, allowing for superior control over reaction parameters like temperature, pressure, and residence time. polimi.it Such precise control enhances safety, particularly when dealing with hazardous reagents or exothermic reactions, and improves mass and heat transfer. beilstein-journals.orgpolimi.it

A flow chemistry procedure has been specifically developed to perform stepwise aromatic nucleophilic substitution on difluoro-benzenes to create a library of unsymmetrically substituted 3,5-diaminobenzonitriles. nih.govresearchgate.net This method achieved high yields and selectivity with extremely short reaction times. nih.govresearchgate.net The use of flow reactors enables process intensification, leading to higher productivity in a smaller footprint and facilitating easier scale-up from laboratory development to industrial production. pharmafeatures.comfrontiersin.orgmonash.edu

| Parameter | Description in Flow Synthesis of Diaminobenzonitriles | Reference |

|---|---|---|

| Reaction Time | Extremely short, enabling rapid optimization | nih.govresearchgate.net |

| Selectivity | High selectivity for mono- or di-aminated products | nih.govresearchgate.net |

| Parameter Control | Enhanced control over pressure and temperature | nih.govresearchgate.net |

| Process Intensification | Higher productivity and simplified scale-up | frontiersin.orgmonash.edu |

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijbpas.cominnovareacademics.in These principles are increasingly applied to the synthesis of aminobenzonitriles. Key goals include maximizing atom economy, where most of the atoms from the reactants are incorporated into the final product, and improving energy efficiency. acs.org

Advanced methods like microwave-assisted synthesis and continuous flow chemistry directly align with green chemistry principles. tandfonline.com They reduce energy consumption through shorter reaction times and enable the use of less hazardous solvents or even solvent-free conditions. tandfonline.com The move away from stoichiometric reagents, such as in older reduction methods, towards catalytic processes (e.g., catalytic hydrogenation) is a core aspect of green synthesis. By designing more efficient and less wasteful synthetic routes, the environmental impact of producing chemicals like this compound can be significantly minimized. ijbpas.cominnovareacademics.in

Continuous Flow Chemistry for Process Intensification and Selectivity Control

Mechanistic Studies of Synthetic Pathways

The synthesis of this compound can be achieved through several distinct chemical pathways. The mechanistic underpinnings of these routes are crucial for understanding reaction outcomes, optimizing conditions, and controlling selectivity. The primary mechanisms involved include nucleophilic aromatic substitution (SNAr), palladium-catalyzed Buchwald-Hartwig amination, and the reduction of dinitro precursors. Each pathway proceeds through unique intermediates and transition states.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

Nucleophilic aromatic substitution is a primary method for introducing amino groups onto an aromatic ring. The synthesis of this compound via this pathway typically starts from a 3,5-dihalobenzonitrile. The reaction proceeds through a well-established addition-elimination mechanism, which is facilitated by the presence of the electron-withdrawing nitrile (-CN) group. libretexts.orglibretexts.orgfishersci.fi

The mechanism involves two principal steps:

Nucleophilic Attack and Formation of a Meisenheimer Complex: An amine nucleophile attacks the carbon atom bearing a halogen leaving group. libretexts.org This initial attack is generally the rate-determining step of the reaction. libretexts.orgmasterorganicchemistry.com The attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized across the ring and, importantly, is stabilized by the electron-withdrawing nitrile group at the meta position. libretexts.org

Elimination of the Leaving Group: In the second, faster step, the leaving group (typically a halide ion) is expelled, and the aromaticity of the ring is restored, yielding the aminated product. libretexts.org

For the synthesis of this compound from a substrate like 3,5-difluorobenzonitrile, the reaction occurs in a stepwise manner. researchgate.net The first amination yields 3-amino-5-fluorobenzonitrile, which then undergoes a second SNAr reaction to produce the final di-substituted product. Research conducted in a continuous-flow system has demonstrated that mono-aminated products can be obtained with high selectivity, and subsequent introduction of a second, different amine can lead to unsymmetrically substituted 3,5-diaminobenzonitriles. researchgate.net

The reactivity of the leaving group in SNAr reactions follows the order F > Cl > Br > I. This is contrary to the trend in SN2 reactions and is because the rate-determining step is the initial nucleophilic addition. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack, which lowers the activation energy for the formation of the Meisenheimer complex. libretexts.org

| Step | Description | Key Intermediate | Role of Nitrile Group |

|---|---|---|---|

| 1 (Rate-Determining) | The amine nucleophile attacks the electrophilic carbon of the C-X bond. | Meisenheimer Complex (resonance-stabilized carbanion) | Electron-withdrawing; stabilizes the negative charge of the intermediate. libretexts.org |

| 2 (Fast) | The leaving group (halide) is eliminated, restoring the aromatic ring. | - | Activates the ring toward nucleophilic attack. |

Palladium-Catalyzed Buchwald-Hartwig Amination Mechanism

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.org It is a highly effective method for synthesizing aryl amines from aryl halides or triflates. numberanalytics.com The synthesis of this compound using this method would involve the double amination of a 3,5-dihalo- or 3,5-bis(triflyloxy)benzonitrile.

The reaction proceeds via a catalytic cycle that involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org

The generally accepted catalytic cycle consists of three main steps: wikipedia.orgnumberanalytics.com

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This step forms a Pd(II) complex. This is often the rate-determining step in the cycle. numberanalytics.com

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. A base, commonly a sterically hindered alkoxide like sodium tert-butoxide, deprotonates the coordinated amine to form a palladium-amido complex. pearson.com

Reductive Elimination: The aryl group and the amido group couple, and the resulting C-N bond is formed. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle, and releases the aryl amine product. wikipedia.orglibretexts.org

The choice of ligand is critical to the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands, particularly biarylphosphines, are often employed. These ligands promote the reductive elimination step and help stabilize the palladium intermediates, preventing side reactions like beta-hydride elimination. wikipedia.org

| Step | Description | Palladium Oxidation State Change | Key Components |

|---|---|---|---|

| Oxidative Addition | Pd(0) inserts into the aryl-halide bond. | Pd(0) → Pd(II) | Pd(0) catalyst, Aryl Halide |

| Amine Coordination & Deprotonation | Amine binds to the Pd(II) complex and is deprotonated by a base. | No Change | Amine, Base (e.g., NaOt-Bu) |

| Reductive Elimination | The C-N bond forms, releasing the product and regenerating the catalyst. | Pd(II) → Pd(0) | Phosphine Ligand |

Mechanism of Dinitro Precursor Reduction

Another common synthetic route to this compound involves the reduction of 3,5-dinitrobenzonitrile. This transformation can be accomplished using various reducing systems, with catalytic hydrogenation being one of the most efficient and clean methods.

The mechanism of catalytic hydrogenation involves a heterogeneous catalyst, typically a noble metal such as palladium (Pd), platinum (Pt), or nickel (Ni) supported on activated carbon (C). wikipedia.org

The process can be described as follows:

Adsorption: Both the 3,5-dinitrobenzonitrile substrate and molecular hydrogen (H₂) are adsorbed onto the surface of the metal catalyst.

Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved by the metal catalyst, forming reactive metal-hydride species on the surface.

Stepwise Reduction: The nitro groups are reduced in a stepwise fashion. The process involves a series of hydrogen atom transfers from the catalyst surface to the nitrogen atom and oxygen atoms of the nitro group. This proceeds through several intermediates, including nitroso (-NO) and hydroxylamino (-NHOH) species, before the final amino group (-NH₂) is formed.

Desorption: Once the reduction is complete, the final product, this compound, desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle.

Reactivity and Derivatization Chemistry of 3,5 Diaminobenzonitrile

Nucleophilic Reactivity of Aromatic Amino Groups

The chemical behavior of 3,5-diaminobenzonitrile is significantly influenced by the two amino (-NH2) groups attached to the aromatic ring. These amino groups are electron-donating, which increases the electron density on the benzene (B151609) ring and enhances the nucleophilicity of the molecule. This heightened nucleophilicity makes the amino groups susceptible to a variety of reactions, including substitution and condensation reactions.

In the context of aromatic nucleophilic substitution reactions, the amino groups can act as potent nucleophiles. For instance, in the stepwise nucleophilic aromatic substitution of difluorobenzenes with an activating group in the meta position, the mono-aminated products can be obtained with high yield and selectivity. nih.gov Subsequent introduction of a second, different amino group can also be achieved, leading to unsymmetrically substituted this compound derivatives. nih.gov This highlights the utility of controlling the reactivity of the amino groups for the synthesis of a library of compounds with diverse functionalities. nih.gov

Chemical Transformations of the Nitrile Moiety

The nitrile (-C≡N) group in this compound is a versatile functional group that can undergo a range of chemical transformations. The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom and the resonance structure that places a positive charge on the carbon. libretexts.org This electrophilicity allows for nucleophilic attack, leading to a variety of products.

One of the most common reactions of nitriles is hydrolysis, which can be catalyzed by either acid or base to produce carboxylic acids or their corresponding salts. libretexts.orgsavemyexams.com Under acidic conditions, the nitrile is first protonated, which increases its electrophilicity and facilitates the attack of a weak nucleophile like water. libretexts.org This initially forms an amide intermediate, which can be further hydrolyzed to the carboxylic acid. libretexts.org

Nitriles can also be reduced to primary amines. libretexts.org A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically used for this transformation. libretexts.org The reaction proceeds through the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an imine anion intermediate. libretexts.org A second hydride attack then leads to a dianion, which upon quenching with water, yields the primary amine. libretexts.org

Furthermore, the nitrile group can react with organometallic reagents like Grignard reagents. The Grignard reagent attacks the electrophilic carbon to form an imine salt, which can then be hydrolyzed to a ketone. libretexts.org

Heterocyclic Compound Formation

This compound is a valuable precursor for the synthesis of various heterocyclic compounds due to the presence of its multiple reactive sites—the two amino groups and the nitrile functionality.

Synthesis of Quinoxaline (B1680401) Derivatives

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. mdpi.comsapub.org A common and effective method for synthesizing quinoxaline derivatives involves the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound. acgpubs.org

In the context of 3,4-diaminobenzonitrile (B14204), which has two adjacent amino groups, it can readily undergo condensation with α-dicarbonyl compounds to form quinoxaline derivatives. For example, the reaction of 3,4-diaminobenzonitrile with an α,γ-diketoester leads to the formation of a 3,4-dihydroquinoxalin-2(1H)-one derivative. beilstein-journals.org The regioselectivity of this reaction can be influenced by the reaction conditions. The more nucleophilic meta-amino group of 3,4-diaminobenzonitrile can selectively react with the more reactive keto group of the dicarbonyl compound. beilstein-journals.org

Microwave-assisted synthesis has also been employed to produce quinoxalines in high yields from the reaction of 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles with benzene-1,2-diamines. mdpi.com This method involves an unusual extrusion of a phenylacetonitrile (B145931) molecule. mdpi.com

Preparation of Amidine Derivatives

Amidines are a class of organic compounds containing the R-C(=NH)NH2 functional group. They can be synthesized from nitriles through various methods. One established method is the Pinner reaction, where a nitrile reacts with an alcohol in the presence of an acid catalyst to form an imino ether salt, which is then treated with ammonia (B1221849) to yield the amidine. researchgate.net

Specifically, 4-amidino-1,2-phenylenediamine derivatives have been prepared from the commercially available 3,4-diaminobenzonitrile using Pinner reaction conditions. researchgate.net Another approach involves the direct conversion of amidoximes, which can be prepared from nitriles, to amidines via transfer hydrogenation with ammonium (B1175870) formate (B1220265) and a palladium on carbon (Pd/C) catalyst. researchgate.net

Supramolecular Assembly and Co-crystallization Studies

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. This compound, with its hydrogen bond donating amino groups and hydrogen bond accepting nitrile group, is an excellent candidate for forming supramolecular assemblies and co-crystals.

Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in the same crystal lattice. This approach can be used to modify the physicochemical properties of a compound, such as solubility and stability. ijpsonline.com

Studies have been conducted on the co-crystallization of polyhalogenated diaminobenzonitriles with 18-crown-6 (B118740) ether. researchgate.netrsc.org These studies have shown that the stoichiometry and supramolecular architecture of the resulting co-crystals are dependent on various factors, including the structure of the diaminobenzonitrile and the crystallization solvent. rsc.org In many of these co-crystals, the primary structure-forming interaction is the N–H···O hydrogen bond between the amino groups of the diaminobenzonitrile and the oxygen atoms of the crown ether. rsc.org In some cases, other interactions such as N–H···N≡C hydrogen bonds and π-π stacking interactions also play a role in the formation of the 3D supramolecular structure. rsc.org

The introduction of polar cyano groups can lead to dipole-dipole interactions, which, along with π-π stacking and van der Waals forces, can contribute to the stabilization of liquid crystalline phases in azaacene derivatives. acs.orgnih.gov

Reaction Kinetics and Selectivity Control

The study of reaction kinetics provides insights into the rates of chemical reactions and the factors that influence them. For reactions involving this compound, understanding the kinetics is crucial for controlling the selectivity and maximizing the yield of the desired product.

In the synthesis of unsymmetrically substituted 3,5-diamino-benzonitrile derivatives, continuous flow chemistry offers enhanced control over reaction parameters such as temperature and reaction time. nih.gov This precise control allows for selective mono-amination with high yield, and subsequent reaction with another amine can be achieved by adjusting the conditions to favor the second substitution. nih.gov

Regioselectivity is a key challenge when working with molecules that have multiple reactive sites, such as 3,4-diaminobenzonitrile in the synthesis of quinoxaline derivatives. beilstein-journals.org The two amino groups can have different reactivities, potentially leading to a mixture of regioisomeric products. beilstein-journals.org To control the regioselectivity, various strategies can be employed. For instance, in the cyclocondensation of 3,4-diaminobenzonitrile with an α,γ-diketoester, the use of a base like triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP) can influence the reaction pathway and favor the formation of a specific regioisomer. beilstein-journals.org DMAP, acting as an acyl activation reagent, can switch the regioselectivity from the kinetically favored product to the thermodynamically favored one. beilstein-journals.org

Polymer Chemistry and Macromolecular Science

Polyimide Synthesis and Structural Design

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of 3,5-Diaminobenzonitrile into the polyimide backbone introduces a polar nitrile group, which can significantly influence the polymer's final properties.

Polycondensation with Dianhydrides: Formation of Poly(amic acid)s and Polyimides

The synthesis of polyimides from this compound typically follows a two-step process. The first step involves the polycondensation reaction between the diamine and a tetracarboxylic dianhydride in a polar aprotic solvent at ambient temperatures. This reaction results in the formation of a soluble intermediate called poly(amic acid). vt.edu The mechanism involves the nucleophilic attack of the amino groups of this compound on the carbonyl carbons of the dianhydride, leading to the opening of the anhydride (B1165640) ring. vt.edu

The resulting poly(amic acid) solution can then be cast into films or coatings. The second step is imidization, where the poly(amic acid) is converted to the final polyimide through thermal or chemical means. researchgate.netdntb.gov.ua Thermal imidization involves heating the poly(amic acid) at high temperatures, typically between 200°C and 300°C, to induce cyclodehydration. vt.edunasa.gov This process removes water and forms the stable imide rings that characterize the polyimide structure.

Influence of Monomer Structure on Polymer Architecture and Properties

The structure of the monomers, both the diamine and the dianhydride, plays a crucial role in determining the final architecture and properties of the polyimide. The use of an asymmetrical diamine like this compound can lead to a polymer with a less ordered structure and a lower glass transition temperature (Tg) compared to those synthesized with symmetrical diamines. nasa.gov This can be advantageous in improving the processability of the resulting polyimide.

The presence of the polar nitrile group in this compound introduces specific functionalities into the polyimide. For instance, these nitrile groups can engage in dipolar interactions, which can be beneficial in applications such as liquid crystal alignment layers. koreascience.kr The choice of dianhydride also significantly impacts the polymer's properties. For example, reacting this compound with different dianhydrides can yield polyimides with a range of thermal stabilities, with glass transition temperatures reported between 204–243°C and decomposition temperatures below 480°C. researchgate.netdntb.gov.ua Furthermore, the rigidity of the dianhydride can affect the coefficient of thermal expansion (CTE) of the resulting polyimide film. researchgate.net

Copolymers and Hybrid Polymeric Systems

This compound can be used as a comonomer to synthesize copolyimides with tailored properties. By copolymerizing it with other diamines, such as m-phenylene diamine, and a dianhydride like pyromellitic dianhydride, it is possible to create copolyimides where the content of the nitrile group can be controlled. koreascience.kr This allows for the fine-tuning of properties like the pretilt angle in liquid crystal displays. koreascience.kr In such copolymers, while the thermal properties like crystallinity, glass transition temperature, and initial decomposition temperature remain similar to the homopolymer, the specific properties related to the nitrile group can be systematically varied. koreascience.kr

Furthermore, this compound has been utilized in the creation of hybrid polymeric systems. For instance, it has been reacted with 3,3',4,4'-benzophenonetetracarboxylic dianhydride in the presence of other monomers to form cross-linked polyimides. google.com These hybrid systems can exhibit enhanced properties suitable for high-temperature applications.

Development of Functional Polymers

The reactivity of the amino and nitrile groups in this compound makes it a versatile building block for the development of various functional polymers beyond traditional polyimides.

Polymers Bearing N-Functional Groups

Polymers containing nitrogen functional groups are of significant interest for a wide range of applications due to their unique chemical and physical properties. specificpolymers.com While the infrared (IR) signature for nitrogen in a polymer can be subtle, N-H stretching and bending peaks are often used for its identification. spectroscopyonline.com The nitrile group (C≡N) in polymers derived from this compound has a strong and characteristic IR peak around 2200 cm⁻¹. spectroscopyonline.com

Polymers with Advanced Architectures for Emulsification and Other Applications

The development of polymers with advanced architectures, such as dendritic or hyperbranched structures, has opened up new possibilities for various applications. thno.org These architectures can lead to materials with unique properties like low viscosity and high solubility. thno.org While specific research on using this compound for emulsification applications is not detailed in the provided context, its potential to be incorporated into complex polymer architectures suggests its utility in creating functional materials. For instance, the principles of creating stimuli-responsive polymers with branched architectures could potentially be applied to monomers like this compound to develop novel materials. The design of advanced polymer architectures often involves controlling the spatial arrangement of functional groups to achieve desired properties, a concept that could be applied to polymers derived from this versatile diamine. rsc.orgkeresearchgroup.com

Coordination Polymer Formation and Structural Analysis

Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands. preprints.org The use of diamine ligands, such as derivatives of diaminobenzene, is a common strategy in the construction of these polymers. mdpi.com For instance, the reaction of lead(II) acetate (B1210297) with 3,4-diaminobenzonitrile (B14204) in ethanol (B145695) results in the formation of a coordination polymer. iucr.org In this structure, the lead(II) ions are linked by bridging acetate ligands, and the polymeric chains are further connected through hydrogen bonding between the amine groups and the acetate ligands, as well as between the cyano groups and non-coordinating amine groups. iucr.org

The structural diversity of coordination polymers can be influenced by the choice of metal ion and the geometry of the organic linker. mdpi.com Research on coordination polymers containing divalent metal ions like Mn²⁺, Co²⁺, Ni²⁺, and Zn²⁺ with 3-amino-4-methyl benzoate (B1203000) has demonstrated the formation of layered structures. researchgate.net Similarly, the use of 2,5-diamino-1,4-benzenedithiol as a bridging ligand with various transition metals has led to the synthesis of organo-soluble coordination polymers with interesting optical and magnetic properties. rsc.org These examples highlight the potential for this compound to act as a versatile ligand in the formation of coordination polymers with unique structural and functional attributes.

Table 1: Examples of Diamine-Based Coordination Polymers

| Metal Ion | Diamine Ligand | Resulting Structure | Reference |

| Lead(II) | 3,4-Diaminobenzonitrile | Polymeric chains with hydrogen bonding | iucr.org |

| Mn²⁺, Co²⁺, Ni²⁺, Zn²⁺ | 3-Amino-4-methyl benzoate | Layered coordination polymers | researchgate.net |

| Fe(II) | 1,3,5-tris(1H-1,2,4-triazol-1-yl)methyl)benzene | Double chain structure | preprints.org |

| Transition Metals | 2,5-Diamino-1,4-benzenedithiol | Organo-soluble coordination polymers | rsc.org |

Biocatalytic and Oxidative Polymerization Approaches

While specific examples of biocatalytic polymerization of this compound are not prevalent in the reviewed literature, the principles of enzymatic polymerization are well-established for creating functional polymers. Oxidative polymerization, on the other hand, is a relevant method for monomers containing amino groups. For instance, electrochemical oxidative coupling of arylamino groups has been used to fabricate redox-active and electrochromic poly(amide-amine) films. acs.org This suggests a potential pathway for the polymerization of this compound, which could lead to polymers with interesting electrochemical properties.

Covalent Organic Frameworks (COFs), which are crystalline porous polymers, can be synthesized from monomers like 2,5-diaminobenzonitrile (B76791). researchgate.net These materials have shown promise in applications such as uranium sequestration from aqueous solutions. researchgate.netresearchgate.net The synthesis often involves condensation reactions, and the resulting COFs can be functionalized for specific applications. researchgate.net For example, a COF synthesized from 2,5-diaminobenzonitrile and 2,4,6-triformylphloroglucinol was incorporated into alginate beads for enhanced uranium adsorption. researchgate.net

Controlled Radical Polymerization for Surface Engineering

Controlled radical polymerization (CRP) techniques are powerful tools for modifying surfaces to create materials with tailored properties. nih.gov These methods, including atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain transfer (RAFT) polymerization, and nitroxide-mediated polymerization (NMP), allow for the synthesis of polymers with controlled molecular weight and narrow molecular weight distributions. tcichemicals.com

Surface-initiated CRP (SI-CRP) is particularly useful for creating polymer brushes, which are thin polymer films tethered to a solid interface. nih.gov This approach enables precise control over the chemical and physical properties of surfaces, finding applications in areas like catalysis, electronics, and biosensing. nih.gov While direct examples of using this compound in SI-CRP for surface engineering are not explicitly detailed in the provided context, the fundamental principles can be applied. For instance, surfaces can be functionalized with initiator molecules, and then monomers can be polymerized from the surface to form polymer brushes. mdpi.com The nitrile and amine groups of this compound could offer sites for subsequent chemical modifications after polymerization, further enhancing the functionality of the engineered surface.

The versatility of CRP is highlighted by its application with a wide range of vinyl monomers and its ability to create complex polymer architectures such as block copolymers and star polymers. tcichemicals.com This suggests that if this compound were modified to contain a polymerizable vinyl group, it could be readily incorporated into surface-grafted polymers using CRP techniques, opening up new possibilities for advanced surface engineering.

Table 2: Overview of Controlled Radical Polymerization Techniques

| Technique | Abbreviation | Key Features | Reference |

| Atom Transfer Radical Polymerization | ATRP | Uses a transition metal catalyst to reversibly activate and deactivate polymer chains. | tcichemicals.com |

| Reversible Addition-Fragmentation Chain Transfer Polymerization | RAFT | Employs a chain transfer agent to control polymerization. | tcichemicals.com |

| Nitroxide-Mediated Polymerization | NMP | Utilizes a stable nitroxide radical to control the growing polymer chain. |

Advanced Materials Science Applications

Surface Modification and Corrosion Inhibition Applications

The unique electronic and structural characteristics of 3,5-Diaminobenzonitrile (3,5-DBN), arising from the meta-arrangement of its two amino groups and the electron-withdrawing nitrile group, make it a molecule of significant interest for applications in advanced materials science, particularly in surface modification and as a potential corrosion inhibitor. The presence of multiple nitrogen heteroatoms, a π-conjugated aromatic system, and lone pair electrons allows for strong interactions with various material surfaces. rsc.org

Surface Modification

While direct studies on the use of this compound for surface modification are limited, research on closely related derivatives highlights the utility of the 3,5-diamino-substituted benzene (B151609) core in creating functionalized surfaces. For instance, dendrons based on a 3,5-bis(3,5-diaminobenzoylamino) benzoic acid structure have been successfully used for the surface modification of gold (Au) and highly oriented pyrolytic graphite (B72142) (HOPG) electrodes. These complex molecules spontaneously adsorb onto the surfaces, demonstrating that the 3,5-diamino configuration is effective for anchoring molecular layers.

Furthermore, this approach has been extended to the functionalization of nanoparticles. Magnetic maghemite nanoparticles (γ-Fe₂O₃) were first treated with a silane (B1218182) coupling agent and subsequently, a dendron containing the 3,5-diamino functional core was covalently attached. This process creates a functionalized shell around the nanoparticle core, opening possibilities for the development of novel platforms for applications like biosensors.

| Substrate Material | Modifying Agent Core Structure | Application/Purpose |

|---|---|---|

| Gold (Au) Electrode | 3,5-bis(diaminobenzoylamino) benzoic acid | Spontaneous adsorption to form electroactive layers |

| Highly Oriented Pyrolytic Graphite (HOPG) | 3,5-bis(diaminobenzoylamino) benzoic acid | Faster and stronger self-assembly compared to gold |

| Maghemite Nanoparticles (γ-Fe₂O₃) | 3,5-bis(diaminobenzoylamino) benzoic acid | Covalent attachment to create functionalized magnetic nanoparticles |

Corrosion Inhibition

Organic molecules containing nitrogen heteroatoms, aromatic rings, and π-bonds are recognized as effective corrosion inhibitors. researchgate.net They function by adsorbing onto a metal surface to form a protective film, which isolates the metal from the corrosive environment. rsc.orgresearchgate.net The adsorption can occur through electrostatic interactions (physisorption) or the formation of coordination bonds between the heteroatom lone pair electrons and the vacant d-orbitals of the metal (chemisorption). rsc.org

Theoretical studies involving quantum chemical calculations and molecular dynamics (MD) simulations have been conducted on aminobenzonitrile isomers to predict their corrosion inhibition potential. rsc.orgscilit.comexlibrisgroup.com These studies investigate parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value indicates a greater ability for the molecule to donate electrons to the vacant orbitals of a metal surface, enhancing adsorption and inhibition efficiency. rsc.org

While extensive experimental data for this compound is not widely available, theoretical calculations for the related 3-Aminobenzonitrile suggest it possesses a high EHOMO value, indicating a strong potential for electron donation and effective surface adsorption. rsc.org MD simulations further show that such molecules tend to adopt a favorable, flat-lying adsorption configuration on an iron (110) surface, maximizing surface coverage. scilit.comexlibrisgroup.com This provides a larger blocking area on the steel surface, preventing attack from corrosive species. rsc.org

For context, experimental studies on the related isomer, 3,4-Diaminobenzonitrile (B14204) , have demonstrated its effectiveness as a corrosion inhibitor for steel in acidic environments. researchgate.netacs.orgijsrst.comglobalauthorid.com The data from these studies underscore the potential of the diaminobenzonitrile scaffold in corrosion protection.

| Parameter | Blank (Corrosive Solution) | Solution with 3,4-Diaminobenzonitrile |

|---|---|---|

| Corrosion Potential (Ecorr) | -480 mV | -472 mV |

| Corrosion Current Density (jcorr) | 980 µA/cm² | 65 µA/cm² |

| Polarization Resistance (Rp) | 26 Ω·cm² | 485 Ω·cm² |

| Inhibition Efficiency (IE%) | N/A | 93.4% |

The collective theoretical and experimental evidence from aminobenzonitrile isomers strongly suggests that this compound is a promising candidate for applications in corrosion inhibition, warranting further empirical investigation.

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are pivotal in characterizing the bonding and electronic behavior of 3,5-Diaminobenzonitrile.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, offering a fingerprint of its functional groups. For this compound, the FT-IR spectrum reveals characteristic peaks corresponding to the amine (–NH₂) and nitrile (–C≡N) groups, as well as the aromatic ring. The N-H stretching vibrations of the primary amine groups typically appear as a doublet in the region of 3400-3200 cm⁻¹. The nitrile group exhibits a sharp, intense absorption band around 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring appear in the 1600-1450 cm⁻¹ region. The absence of a carbonyl peak around 1700 cm⁻¹ confirms the integrity of the benzonitrile (B105546) structure. beilstein-journals.org In situ FT-IR spectroscopy can be employed to study the adsorption and reaction of molecules on the surface of materials derived from diaminobenzonitrile. rsc.org

Table 1: Characteristic FT-IR Peak Assignments for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (–NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3200 |

| Nitrile (–C≡N) | C≡N Stretch | 2260 - 2220 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, which are influenced by the π-electron system of the benzene ring and the auxochromic amino groups. The presence of the amino groups typically causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzonitrile. The specific wavelengths of maximum absorbance (λ_max) can be influenced by the solvent used for the measurement. msu.eduacademie-sciences.fr For instance, polymers containing triphenylamine (B166846) have shown strong UV-Vis absorption bands between 311 and 330 nm in an NMP solution. acs.org The extension of conjugation in polyenes leads to a shift in the absorption maximum to longer wavelengths. docbrown.info

Table 2: Illustrative UV-Vis Absorption Data for Aromatic Amines

| Compound | Solvent | λ_max (nm) |

| Aniline | Water | 230, 280 |

| This compound | Ethanol (B145695) | ~250, ~310 |

Note: The values for this compound are approximate and can vary based on experimental conditions.

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. renishaw.com This technique, which includes fluorescence and phosphorescence, can reveal details about the electronic structure and excited states of a molecule. gia.edu While this compound itself may not be strongly luminescent, it serves as a precursor for highly photoluminescent materials. For example, nitrogen-doped carbon dots synthesized from this compound exhibit strong fluorescence. worldscientific.comworldscientific.com The emission properties, including the wavelength of maximum emission and quantum yield, are crucial parameters determined by PL spectroscopy. The photoluminescence spectra of certain polymers have displayed maximum bands in the green region, around 545–562 nm. acs.org Time-resolved photoluminescence (TRPL) can provide insights into the lifetime of excited states. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Solution-State NMR (¹H-NMR, ¹³C-NMR)

Solution-state ¹H-NMR and ¹³C-NMR are fundamental for the structural elucidation of this compound.

¹H-NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to each other. For this compound, the spectrum would typically show a signal for the amino protons (–NH₂) and distinct signals for the aromatic protons. The aromatic protons on the benzene ring would appear as a characteristic splitting pattern in the aromatic region (typically 6.0-8.0 ppm). The integration of the peaks corresponds to the ratio of the protons.

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Each unique carbon atom in this compound, including the carbon of the nitrile group, the carbons attached to the amino groups, and the other aromatic carbons, will produce a distinct signal. The chemical shift of the nitrile carbon is typically found in the range of 115-125 ppm. The aromatic carbons will have signals in the region of 100-150 ppm.

Table 3: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (C2, C6) | ~6.0 - 6.5 | Doublet |

| Aromatic H (C4) | ~5.8 - 6.2 | Triplet |

| Amine H (NH₂) | ~3.5 - 4.5 | Broad Singlet |

Note: These are predicted values and can vary based on the solvent and instrument frequency.

Table 4: Predicted ¹³C-NMR Chemical Shifts for this compound

Note: These are predicted values and can vary based on the solvent.

Solid-State NMR (e.g., ¹⁵N CP/MAS NMR)

Solid-state NMR (ssNMR) is particularly useful for characterizing materials that are insoluble or have limited solubility. bruker.commst.edu Cross-Polarization Magic-Angle Spinning (CP/MAS) is a common technique used to enhance the signal and resolution of ssNMR spectra. bruker.comrsc.orgibs.fr

¹⁵N CP/MAS NMR: This technique is highly effective for studying the nitrogen environments within a molecule. For this compound and its derivatives, ¹⁵N NMR can distinguish between the nitrogen atoms of the amino groups and the nitrile group. The chemical shifts provide valuable information about the electronic environment and bonding of the nitrogen atoms. universiteitleiden.nlresearchgate.net For example, in studies of related compounds, distinct resonances are observed for different nitrogen-containing functional groups. researchgate.netnih.gov This can be crucial for understanding polymerization reactions or the formation of complexes involving the nitrogen atoms.

Mass Spectrometry (MS and HRMS)

Mass Spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of this compound and to confirm its elemental composition. High-Resolution Mass Spectrometry (HRMS) offers exceptional precision, enabling the determination of the mass of a molecule with enough accuracy to deduce its elemental formula.

For this compound (C₇H₇N₃), the monoisotopic mass is 133.064 Da. acs.org In mass spectrometry, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions and their fragments is measured. Common ionization techniques include Electrospray Ionization (ESI), which is particularly useful for polar molecules like this compound. HRMS is frequently employed in research to verify the successful synthesis of target compounds and to ensure high purity. mdpi.com

Predicted mass spectrometry data, including the mass-to-charge ratio (m/z) for various adducts and the predicted collision cross-section (CCS) values, provide a reference for experimental analysis. acs.org The CCS value is a measure of the ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry.

| Adduct | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 134.07128 | 130.1 |

| [M+Na]⁺ | 156.05322 | 140.2 |

| [M+K]⁺ | 172.02716 | 137.5 |

| [M+NH₄]⁺ | 151.09782 | 149.0 |

| [M-H]⁻ | 132.05672 | 133.0 |

Table 1: Predicted Mass Spectrometry Data for this compound. acs.org

Thermal Analysis Methodologies

Thermal analysis techniques are crucial for evaluating the stability and performance of materials, especially polymers, under the influence of temperature. For polymers derived from this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine key thermal properties.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to assess the thermal stability and decomposition profile of materials. Polymers synthesized using this compound as a monomer are known for their high thermal stability, a critical property for their use in demanding applications.

In a study of polyimides synthesized from this compound, TGA results showed that the cast films exhibited good thermal stability, with no significant decomposition occurring at temperatures below 480°C. cymitquimica.com Similarly, poly(amine-imide)s containing related aromatic amine structures have shown 10% weight-loss temperatures (T₁₀) in excess of 568°C in a nitrogen atmosphere, indicating exceptional thermal robustness. acs.org The high char yields observed in these polymers at elevated temperatures are indicative of a structure that is inherently resistant to thermal breakdown.

| Polymer Type | Decomposition Temperature (TGA) | Reference |

|---|---|---|

| Polyimides from this compound | > 480°C (5% weight loss) | cymitquimica.com |

| Poly(amine-imide)s | > 568°C (10% weight loss) | acs.org |

Table 2: Thermal Decomposition Data for Polymers Incorporating Diaminobenzonitrile and Related Structures.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. mdpi.com DSC is widely used to detect thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).

For amorphous polymers derived from this compound, the glass transition temperature is a particularly important parameter, as it defines the upper limit of the material's service temperature. Research on a series of polyimides prepared with this compound reported glass transition temperatures in the range of 204–243°C. cymitquimica.com Other studies on related high-performance polyamides and polyimides have shown Tg values ranging from 206°C to as high as 352°C, demonstrating that the rigid aromatic structure of the diamine contributes significantly to a high Tg. acs.orgresearchgate.net

| Polymer Type | Glass Transition Temperature (Tg) | Reference |

|---|---|---|

| Polyimides from this compound | 204–243°C | cymitquimica.com |

| Trityl-substituted Polyamides/Polyimides | 206–336°C | researchgate.net |

| Poly(amine-imide)s with Triphenylamine | 264–352°C | acs.org |

Table 3: Glass Transition Temperatures for Polymers Incorporating Diaminobenzonitrile and Related Structures.

Thermogravimetric Analysis (TGA)

Electrochemical Characterization Techniques

Electrochemical techniques are vital for studying the redox properties of this compound and its polymers, which is essential for applications in electronics, sensors, and electrochromic devices.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement where the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. rsc.org This method provides information about the oxidation and reduction potentials of a substance, the stability of its redox species, and the kinetics of electron transfer reactions. rsc.orgresearchgate.net

While the monomer itself can be studied, CV is more commonly applied to polymers derived from this compound to assess their electrochemical behavior. For instance, thin films of these polymers can be cast onto an electrode (like indium tin oxide-coated glass) and analyzed. The resulting voltammograms reveal the potentials at which the polymer can be oxidized (p-doped) or reduced (n-doped). These potentials are used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for designing electronic devices.

Studies on related aromatic poly(amine-imide)s have shown reversible oxidation redox couples, indicating stable electrochromic behavior. acs.org For example, a poly(amine-imide) film exhibited two reversible oxidation waves at 0.78 V and 1.14 V versus a Ag/AgCl reference electrode, corresponding to a color change from pale yellowish to green and then blue. acs.org

| Polymer Type | Oxidation Potentials (vs. Ag/AgCl) | Key Findings | Reference |

|---|---|---|---|

| Poly(amine-imide) with Triphenylamine | 0.78 V, 1.14 V | Two reversible redox couples; stable electrochromic behavior. | acs.org |

| Polyamides with Trityl-Substituted Triphenylamine | ~0.5 - 0.9 V | Reversible oxidation; lower potentials than polyimide counterparts. | researchgate.net |

Table 4: Cyclic Voltammetry Data for Polymers with Related Aromatic Amine Structures.

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for characterizing the electrochemical properties of materials and interfaces. It works by applying a small-amplitude AC potential or current signal over a wide range of frequencies and measuring the impedance response. researchgate.net The data is often presented as Nyquist or Bode plots.

In the context of materials derived from this compound, EIS is used to investigate processes such as charge transfer, ion transport, and the dielectric properties of polymer films. For example, in a study of conjugated organic polymers synthesized using the isomer 3,4-diaminobenzonitrile (B14204), EIS was employed to evaluate charge separation and transfer abilities. The analysis of the Nyquist plot can reveal the charge-transfer resistance (Rct), which is inversely related to the rate of electrochemical reactions at the electrode surface. A smaller semicircle in the Nyquist plot generally indicates a lower Rct and more efficient charge transfer. EIS is also instrumental in analyzing the performance of polymer-based coatings for corrosion protection and in characterizing the ionic conductivity of polymer electrolytes.

Electrochemical Impedance Spectroscopy (EIS)

X-ray Diffraction (XRD) Techniques

X-ray diffraction is a fundamental technique for elucidating the crystalline structure of materials. senpharma.vn Both powder and single-crystal XRD methods are employed to characterize this compound and its derivatives.

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample, identify phases, and determine the degree of crystallinity. senpharma.vn The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a fingerprint of the crystalline material. ntu.edu.tw For instance, in the study of covalent organic frameworks (COFs) synthesized from related diamine precursors, the disappearance of certain precursor-related peaks and the appearance of new characteristic peaks in the PXRD pattern confirm the formation of the desired crystalline structure. capes.gov.br

The analysis of PXRD data involves comparing the experimental pattern with reference patterns from databases like the International Centre for Diffraction Data (ICDD) or with a calculated pattern from single-crystal data. senpharma.vnrsc.org This comparison helps in phase identification and can reveal information about lattice parameters, crystallite size, and strain. ntu.edu.tw

Table 2: Representative PXRD Data Interpretation Note: This table illustrates typical information obtained from a PXRD pattern and is not specific to this compound.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

| 10.2 | 8.67 | 100 | (100) |

| 15.5 | 5.71 | 45 | (110) |

| 20.4 | 4.35 | 80 | (200) |

| 25.8 | 3.45 | 60 | (210) |

Single-Crystal X-ray Diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice. uol.de To perform this analysis, a suitable single crystal of the compound is grown and mounted on a diffractometer. rsc.orgmdpi.com The crystal is then irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected by a detector. uol.de

The analysis of the diffraction data allows for the determination of the unit cell dimensions (a, b, c, α, β, γ), space group, and the atomic coordinates of all atoms in the asymmetric unit. mdpi.comresearchgate.net For example, a study on a related triazole derivative involved recrystallization to obtain single crystals suitable for X-ray diffraction analysis, which confirmed the molecular structure and provided detailed crystallographic data. mdpi.com

Table 3: Example Crystallographic Data from Single-Crystal XRD Note: The data presented is for a hypothetical monoclinic crystal system and does not represent this compound.

| Parameter | Value |

| Empirical Formula | C₇H₇N₃ |

| Formula Weight | 133.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.30 |

| b (Å) | 7.50 |

| c (Å) | 10.35 |

| α (°) | 90 |

| β (°) | 108.5 |

| γ (°) | 90 |

| Volume (ų) | 537 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.645 |

Powder X-ray Diffraction (PXRD)

Microscopic Imaging Techniques

Microscopic imaging techniques are indispensable tools in materials science and chemistry for visualizing the morphology, topography, and structure of materials at the micro- and nanoscale. These techniques provide direct visual evidence of the physical characteristics of a substance, which can be correlated with its chemical and physical properties.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of the surface of a sample. In SEM, a focused beam of high-energy electrons is scanned across the surface of a specimen. The interaction of the electron beam with the atoms in the sample produces various signals that contain information about the sample's surface topography and composition. The most common signals detected are secondary electrons, which produce images of the surface morphology, and backscattered electrons, which can provide information about the elemental composition of the sample.

In the context of this compound, which is a crystalline solid at room temperature, SEM can be used to study the morphology of its crystals. This includes observing the crystal habit, size distribution, and surface features. Such information is crucial for understanding the crystallization process and for quality control in its production.

Furthermore, this compound is used as a monomer in the synthesis of advanced polymers, such as polyimides for gas separation membranes. researchgate.net In such applications, SEM is an invaluable tool for characterizing the morphology of the resulting polymer membranes. For example, SEM observations can reveal the structure of composite hollow fibers, showing details of the dense selective layer and the porous support structure. researchgate.net By examining cross-sections of these membranes, one can assess the thickness and integrity of the layers, which are critical parameters affecting the membrane's performance.

Table 2: Potential Applications of SEM in the Analysis of this compound

| Application Area | Information Obtained |

| Crystalline Powder Analysis | Crystal morphology, size, and aggregation. |

| Polymer Composite Analysis | Surface topography and cross-sectional morphology of membranes containing this compound as a monomer. |

| Failure Analysis | Identification of defects or inconsistencies in materials derived from this compound. |

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM)

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a specialized technique that provides atomic-resolution images with contrast that is highly sensitive to the atomic number (Z) of the elements in the sample. In this mode, a finely focused electron beam is scanned across a very thin specimen, and the electrons that are scattered at high angles are collected by an annular detector. This scattering is primarily due to Rutherford scattering from the atomic nuclei, and the intensity of the scattered signal is approximately proportional to the square of the atomic number. This results in what is often called "Z-contrast" imaging, where heavier atoms appear brighter in the image.

While there are no specific studies in the available literature that have used HAADF-STEM to analyze the monomer this compound directly, this technique holds significant potential for characterizing materials derived from it, particularly at the atomic scale. For instance, if this compound were incorporated into a polymer backbone or used to coordinate with metal atoms in a metal-organic framework (MOF), HAADF-STEM could be employed to visualize the arrangement of individual atoms.

The key advantage of HAADF-STEM is its ability to provide direct imaging of atomic columns, even in complex structures. This can be particularly useful for:

Visualizing Dopants or Heavy Atoms: If this compound were used in a material containing heavier elements, HAADF-STEM could precisely locate the positions of these heavier atoms within the structure.

Analyzing Interfaces: In composite materials, such as a polymer derived from this compound on a substrate, HAADF-STEM could provide atomic-resolution images of the interface, revealing details about bonding and structural integration.

Characterizing Defects: The technique is highly sensitive to variations in the local atomic arrangement, making it ideal for identifying and characterizing point defects, dislocations, and grain boundaries in crystalline materials synthesized using this compound.

The combination of HAADF-STEM with other analytical techniques, such as Energy-Dispersive X-ray Spectroscopy (EDX) or Electron Energy Loss Spectroscopy (EELS), allows for simultaneous imaging and elemental mapping at the atomic scale, providing a comprehensive understanding of the material's structure and composition.

Table 3: Theoretical Applications of HAADF-STEM for Materials Derived from this compound

| Application Area | Potential Information |

| Metal-Organic Frameworks (MOFs) | Visualization of metal clusters and their coordination with the organic linker derived from this compound. |

| Polymer Composites with Nanoparticles | Imaging the dispersion and atomic-level interface between the polymer matrix and inorganic nanoparticles. |

| Catalytic Materials | Identifying the location and nature of active sites in catalysts where this compound is part of the support structure. |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. researchgate.netnih.gov For 3,5-Diaminobenzonitrile, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine its equilibrium geometry and electronic properties. researchgate.net

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net These calculations help in understanding how the molecule will behave in chemical reactions, such as its potential as a corrosion inhibitor or as a building block in polymer synthesis.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Parameter | Value (Illustrative) | Significance |

|---|---|---|

| EHOMO | -5.8 eV | Electron-donating ability |

| ELUMO | -1.2 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 4.6 eV | Chemical reactivity and stability |

Note: The values in this table are illustrative and can vary based on the specific computational methods and basis sets used.

Molecular Dynamics Simulations for Polymer Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. researchgate.net In the context of this compound, MD simulations are particularly valuable for studying the behavior of polymers derived from this monomer. mdpi.com These simulations can model systems at the atomistic or coarse-grained level to predict the morphology, mechanical properties, and phase behavior of the resulting polymers. mdpi.comnih.gov

Adsorption Isotherm Modeling for Surface Interactions

Adsorption isotherm models are mathematical formulas that describe the equilibrium relationship between the concentration of a substance in solution and the amount adsorbed onto a solid surface at a constant temperature. researchgate.net For this compound, these models are frequently used in corrosion inhibition studies to understand its interaction with metal surfaces. tandfonline.combiointerfaceresearch.com

The effectiveness of an inhibitor is often determined by its ability to adsorb onto the metal and form a protective layer. By fitting experimental data to various isotherm models—such as Langmuir, Freundlich, and Temkin—researchers can elucidate the mechanism of adsorption. tandfonline.comjournalcsij.com

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface. biointerfaceresearch.com

The Freundlich isotherm is an empirical model for non-ideal adsorption on heterogeneous surfaces. researchgate.net

The Temkin isotherm accounts for interactions between the adsorbed molecules.

The goodness of fit, often determined by the linear correlation coefficient (R²), indicates which model best describes the adsorption process. tandfonline.com This, in turn, provides insight into whether the adsorption is primarily physical (physisorption) or chemical (chemisorption), and the nature of the interactions between the inhibitor molecules and the metal. journalcsij.com

Prediction and Correlation of Spectroscopic and Electrochemical Properties

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can predict spectroscopic properties like UV-Vis absorption spectra. eurjchem.com By calculating the electronic transitions between molecular orbitals, it is possible to estimate the wavelengths at which the molecule will absorb light. These theoretical predictions can then be correlated with experimental spectra to confirm the structure and electronic characteristics of this compound and its derivatives. eurjchem.com

Similarly, computational electrochemistry can predict properties like redox potentials. These predictions are often correlated with experimental data from techniques like cyclic voltammetry. Machine learning models are also being increasingly integrated with quantum mechanics to accelerate the prediction of spectroscopic and other molecular properties, offering a scalable solution for analyzing complex systems. researchgate.net

Table 2: Predicted vs. Experimental Properties (Illustrative)

| Property | Predicted Value (TD-DFT) | Experimental Value |

|---|---|---|

| λmax (UV-Vis) | 250 nm, 355 nm | 252 nm, 360 nm |

Note: The values in this table are for illustrative purposes to demonstrate the correlation between predicted and experimental data.

In Silico Screening and Molecular Docking (for related compounds)

In silico screening and molecular docking are computational techniques used to predict the binding affinity and interaction of a small molecule (ligand) with a larger receptor, typically a protein. uoa.gr While studies may not focus exclusively on this compound itself, its derivatives are often evaluated for potential biological activity using these methods. mdpi.combrieflands.com

Molecular docking simulations place the ligand into the binding site of a target protein and calculate a "docking score," which estimates the binding affinity. researchgate.net This allows for the rapid screening of large libraries of related compounds to identify potential hits for drug discovery. uoa.grup.ac.za For instance, benzonitrile (B105546) derivatives have been investigated as potential enzyme inhibitors. brieflands.com The results of these simulations, which show binding modes and key interactions with amino acid residues, guide the synthesis and experimental testing of the most promising compounds. mdpi.comresearchgate.net

Emerging Research Frontiers and Future Perspectives

Advanced Sensing Platforms

The intrinsic electronic and photophysical properties of 3,5-Diaminobenzonitrile and its derivatives are being exploited to create sophisticated sensing technologies. A significant area of this research involves the development of fluorescent sensors for environmental and biological monitoring.

A notable application is the synthesis of nitrogen-doped carbon dots (N-CDs) using this compound as a precursor through a simple one-step hydrothermal method. lookchem.comvulcanchem.com These N-CDs exhibit remarkable properties, including a high quantum yield of 67.0% in ethanol (B145695), excellent water solubility, and stability against temperature and light. lookchem.comvulcanchem.com Critically, their fluorescence is pH-dependent, showing changes in both intensity and emission wavelength in response to varying pH levels. lookchem.comvulcanchem.com This allows for a "switchable" fluorescence that can be observed with the naked eye, making these N-CDs promising for pH-sensing applications. lookchem.comvulcanchem.com

Furthermore, these multifunctional N-CDs have demonstrated a selective response to the antibiotic tetracycline (B611298). lookchem.comvulcanchem.com Researchers have studied the effect of tetracycline on the luminescence of these carbon dots, establishing a linear relationship in the concentration range of 10–80 μg/L, with a low limit of detection (LOD) of 3.5 μg/L. lookchem.comvulcanchem.com This sensitivity highlights the potential for developing advanced sensing platforms for detecting pharmaceutical pollutants in water sources.

| Sensor Platform | Analyte | Key Finding | Limit of Detection (LOD) |

| N-doped Carbon Dots | pH | Switchable fluorescence intensity and emission wavelength. lookchem.comvulcanchem.com | Not Applicable |

| N-doped Carbon Dots | Tetracycline | Selective fluorescence quenching. lookchem.comvulcanchem.com | 3.5 µg/L lookchem.comvulcanchem.com |

Enhanced Catalytic Systems Design

The amino and nitrile functionalities of diaminobenzonitriles make them valuable precursors for designing advanced catalytic systems, particularly in the realm of metal-free catalysis and functional porous materials. While research on the 3,5-isomer is still developing, studies on its isomers, such as 3,4-diaminobenzonitrile (B14204), demonstrate the potential of this class of compounds.

For instance, amide-bridged conjugated organic polymers (COPs) have been synthesized using 3,4-diaminobenzonitrile as a monomer. rsc.org These materials have shown efficacy as metal-free catalysts for the visible-light-driven reduction of CO2 with H2O to produce carbon monoxide (CO). rsc.org DFT calculations and experimental results suggest that the cyano/amide groups act as active sites for CO2 reduction, while the second amine group facilitates H2O oxidation, showcasing a design with adjacent redox sites for enhanced selectivity. rsc.org

Additionally, the catalytic trimerization of aromatic nitriles, a process applicable to diaminobenzonitriles, can produce triazine-based polymers. google.com These covalent triazine frameworks (CTFs) are noted for their high nitrogen content and porosity, making them suitable for applications in heterogeneous catalysis. rsc.org The versatility of 2,5-diaminobenzonitrile (B76791) has also been noted for its potential in the catalysis sector. vulcanchem.com These examples underscore a promising future for this compound in creating robust, highly functional, and recyclable catalytic systems.

Exploration of Novel Functional Derivatives for Specific Academic Applications

The reactivity of this compound allows for the synthesis of a wide array of functional derivatives with tailored properties for specific research applications, from medicinal chemistry to materials science.

A significant advancement is the development of a continuous flow chemistry procedure to achieve stepwise aromatic nucleophilic substitution on difluoro-benzenes activated by a meta-nitrile group, leading to the creation of an unsymmetrically substituted 3,5-diamino-benzonitrile library. nih.gov This method allows for high yield and selectivity in extremely short reaction times, providing rapid access to a diverse range of compounds for screening and other academic pursuits. nih.gov

In medicinal chemistry, derivatives of related structures have shown significant biological activity. For example, novel 3,5-diamino-piperidine derivatives have been synthesized and investigated as antibacterial agents that act as inhibitors of bacterial translation. nih.gov Furthermore, research into 3,5-disubstituted phenyl-piperidines has identified them as potential modulators of dopamine (B1211576) neurotransmission, relevant for treating CNS disorders. google.com The synthesis of derivatives containing chloro and trifluoromethyl groups from this compound precursors has also been explored, with some of these compounds exhibiting antibacterial activity.

The creation of heterocyclic compounds is another key application. The reaction of 3,4-diaminobenzonitrile with α,γ-diketoesters has been shown to produce 3,4-dihydroquinoxalin-2-ones, which can chelate metal ions and form fluorescent complexes, indicating their potential in sensor development and biological imaging. beilstein-journals.org

Interdisciplinary Research with Biological and Environmental Sciences

The unique properties of this compound and its isomers are fostering interdisciplinary research, bridging chemistry with biological and environmental sciences.

In the biological sciences, the focus is on developing new therapeutic agents. Guided by modeling studies, a scaffold based on cis-3,5-diamino-piperidine (DAP), which mimics the key pharmacophore of aminoglycoside antibiotics, has been developed. nih.gov These synthetic mimetics are chemically less complex than their natural counterparts and act as potent inhibitors of bacterial translation and growth, representing a promising avenue for combating antibiotic resistance. nih.gov